2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
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Overview
Description
2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms The trifluoromethyl group attached to the phenyl ring enhances its chemical stability and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of thioamides with α-halo ketones or α-halo esters in the presence of a base. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired thiazolidinone derivative .
Industrial Production Methods
Industrial production of this compound can be achieved through optimized synthetic routes that ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development.
Medicine: Investigated for its anticancer, anti-inflammatory, and analgesic properties.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of 2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to the modulation of biological pathways. For example, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis through the disruption of mitochondrial function .
Comparison with Similar Compounds
Similar Compounds
- 2-Thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
- 2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-one
- 2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-one
Uniqueness
2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is unique due to the specific position of the trifluoromethyl group on the phenyl ring, which significantly influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-sulfanylidene-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NOS2/c11-10(12,13)6-1-3-7(4-2-6)14-8(15)5-17-9(14)16/h1-4H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEXEUDSGYIZHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50313970 |
Source
|
Record name | 2-Sulfanylidene-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50313970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57669-54-2 |
Source
|
Record name | 57669-54-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279242 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Sulfanylidene-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50313970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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